molecular formula C5H4O3S B1395565 3-Hydroxythiophene-2-carboxylic acid CAS No. 5118-07-0

3-Hydroxythiophene-2-carboxylic acid

Cat. No.: B1395565
CAS No.: 5118-07-0
M. Wt: 144.15 g/mol
InChI Key: RVDUJCGAAPQDBO-UHFFFAOYSA-N
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Description

3-Hydroxythiophene-2-carboxylic acid is an organic compound with the molecular formula C5H4O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Mechanism of Action

Target of Action

3-Hydroxythiophene-2-carboxylic acid is a thiophene-based compound . Thiophene derivatives have been recognized by a growing number of scientists as a potential class of biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .

Mode of Action

It is known that thiophene derivatives can interact with various targets, leading to a range of biological effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives, including this compound, can influence a variety of biochemical pathways. They have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The exact pathways affected by this compound and their downstream effects are subject to ongoing research.

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the biochemical pathways it affects. Given the diverse biological effects of thiophene derivatives, the results of this compound’s action could be multifaceted .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature, as suggested by the recommendation to store the compound in a dark place, sealed in dry, at 2-8°C

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxythiophene-2-carboxylic acid can be synthesized through several methods. One common approach involves the condensation reaction of ynones or ynoates with 2-mercapto acetate. This reaction typically requires specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced chemical processes to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxythiophene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Introduction to 3-Hydroxythiophene-2-carboxylic Acid

This compound (C5H4O3S) is an organic compound belonging to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. This compound exhibits significant potential across various scientific disciplines, including chemistry, biology, medicine, and materials science. Its unique structure allows for diverse applications, particularly in drug development and the synthesis of advanced materials.

Table 1: Synthesis Routes

MethodDescription
Condensation ReactionInvolves ynones/ynoates with 2-mercapto acetate
HalogenationModifies structure for enhanced activity

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions, including:

  • Reagent in Organic Synthesis : Acts as a precursor for more complex thiophene derivatives.
  • Catalyst in Reactions : Forms part of catalysts used in Ullmann coupling reactions.

Biology

This compound's structural properties make it valuable in biological research:

  • Biochemical Assays : It is used to study biological processes due to its ability to interact with various biomolecules.
  • Pharmacological Potential : Exhibits antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.

Medicine

Research indicates that this compound has potential applications in medicine:

  • Drug Development : Investigated for its efficacy as an antimicrobial agent and anti-inflammatory drug.
  • FGFR1 Inhibition : Derivatives of this compound have been explored as potential inhibitors for fibroblast growth factor receptor 1 (FGFR1), which is relevant in cancer therapies.

Industry

In industrial applications, this compound is utilized in:

  • Advanced Materials Production : Used in creating organic semiconductors and corrosion inhibitors.
  • Chemical Manufacturing : Acts as an intermediate in the synthesis of various chemical products.

Case Study 1: Antimicrobial Properties

A study demonstrated that this compound derivatives exhibited significant antimicrobial activity against various bacterial strains. The structure-activity relationship indicated that modifications at specific positions could enhance efficacy.

Case Study 2: Drug Development for Inflammatory Diseases

Research focused on the anti-inflammatory properties of this compound showed promising results in reducing inflammation markers in vitro. The findings suggest its potential as a therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid
  • 3-Methylthiophene-2-carboxylic acid
  • 3-Amino-thiophene-2-carboxylic acid

Comparison: Compared to these similar compounds, 3-Hydroxythiophene-2-carboxylic acid is unique due to the presence of the hydroxyl group at the third positionFor instance, the hydroxyl group enhances its solubility in water and its ability to form hydrogen bonds, making it more versatile in various chemical and biological contexts .

Biological Activity

3-Hydroxythiophene-2-carboxylic acid (C₅H₄O₃S) is a thiophene-derived compound recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring with a hydroxyl group and a carboxylic acid group, enhancing its reactivity and biological interactions. Its structure contributes to various pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, antihypertensive, and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study compared its antibacterial efficacy with standard antibiotics like ampicillin:

CompoundInhibition Zone (mm)Activity Index (%)
This compound18 (against B. subtilis)70.8
Ampicillin2583.3
3-Amino derivatives20 (against P. aeruginosa)86.9

The compound showed moderate to high activity against various pathogens, indicating its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the ABTS assay. The results demonstrated that it possesses notable antioxidant properties:

Compound% Inhibition
This compound54.9
Ascorbic Acid (Standard)88.44

This suggests that the compound can scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases .

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may bind to enzymes or receptors involved in metabolic pathways, influencing several biochemical processes:

  • Anticancer Mechanism : It may induce apoptosis in cancer cells through the modulation of signaling pathways.
  • Anti-inflammatory Effects : The compound can inhibit pro-inflammatory cytokines, contributing to reduced inflammation.
  • Antihypertensive Action : It may affect vascular smooth muscle contraction and influence blood pressure regulation.

Case Studies

  • Anticancer Activity : A study investigated the effects of thiophene derivatives on cancer cell lines, revealing that compounds similar to this compound exhibited significant cytotoxicity against breast and colon cancer cells .
  • Neuroprotective Effects : Research highlighted the potential of thiophene derivatives in treating neurodegenerative diseases by inhibiting neuroinflammation and promoting neuronal survival.

Properties

IUPAC Name

3-hydroxythiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O3S/c6-3-1-2-9-4(3)5(7)8/h1-2,6H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDUJCGAAPQDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716204
Record name 3-Hydroxythiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5118-07-0
Record name 3-Hydroxythiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxythiophene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

10.0 g of methyl 3-hydroxy-thiophene-2-carboxylate were dissolved in a mixture of 90 ml of tetrahydrofuran (THF) and 90 ml of methanol, and a solution of 25.2 g of lithium hydroxide in 25 ml of water was added. The reaction mixture was stirred at 22° C. for 18 h and then heated at 55° C. for 6 h. The reaction mixture was concentrated to 50 ml in a rotary evaporator, acidified to pH=1 with 2 molar hydrochloric acid and extracted 3 times with 50 ml of t-butyl methyl ether each time. The combined organic phases were dried over magnesium sulfate and concentrated.
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Synthesis routes and methods III

Procedure details

600 mg of 3,4,5-triacetoxy-6-(2-benzylcarbamoyl-thiophen-3-yloxy)-tetrahydro-pyran-2-ylmethyl acetate were dissolved in 40 ml of methanol, and 1.40 ml of a 30% strength methanolic sodium methanolate solution were added. The reaction mixture was stirred at 22° C. for 2 h, neutralized with 0.5 molar methanolic HCl solution and concentrated. The crude product was purified by column chromatography (SiO2, ethyl acetate/methanol=10:1).
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3,4,5-triacetoxy-6-(2-benzylcarbamoyl-thiophen-3-yloxy)-tetrahydro-pyran-2-ylmethyl acetate
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600 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes derivatives of 3-Hydroxythiophene-2-carboxylic acid interesting in the context of FGFR1 inhibition?

A1: The research paper focuses on identifying potential FGFR1 inhibitors from a series of 5-(5,6-dimethoxybenzimidazol-1-yl)-3-hydroxythiophene-2-carboxylic acid derivatives. [] While the abstract doesn't disclose specific results, it highlights the exploration of these derivatives for their inhibitory activity against FGFR1. This suggests that the core structure of this compound, coupled with specific modifications, might offer a promising scaffold for developing novel FGFR1 inhibitors. Further investigation into the structure-activity relationship of these derivatives could reveal valuable insights into the key structural features influencing their potency and selectivity as FGFR1 inhibitors.

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